

Physical properties of 3-Methyl-3-penten-2-one (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-3-penten-2-one

Cat. No.: B7765926

[Get Quote](#)

Technical Guide: Physical Properties of 3-Methyl-3-penten-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of **3-Methyl-3-penten-2-one**, a significant intermediate in various chemical syntheses. The data presented is compiled from various scientific sources to ensure accuracy and reliability, catering to the needs of researchers and professionals in drug development and other scientific fields.

Core Physical Properties

3-Methyl-3-penten-2-one is an unsaturated aliphatic ketone. It presents as a clear, colorless to pale yellow liquid and is utilized as an intermediate in organic chemistry syntheses.[\[1\]](#)

Quantitative Data Summary

The following table summarizes the primary physical properties of **3-Methyl-3-penten-2-one** for easy reference and comparison.

Physical Property	Value	Conditions
Boiling Point	136 - 139 °C	@ 760 mmHg
Density	0.875 - 0.883 g/cm ³	@ 20 °C
Molar Mass	98.145 g/mol	
Melting Point	-70 °C	
Flash Point	34 °C	Closed Cup

Experimental Protocols

While specific experimental protocols for determining the physical properties of **3-Methyl-3-penten-2-one** are not extensively detailed in readily available literature, standard methodologies for organic liquids are applicable. The following are detailed, generalized protocols for determining the boiling point and density.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and effective technique for determining the boiling point of a liquid sample.

Apparatus:

- Thiele tube or other heating bath (e.g., oil bath)
- Thermometer
- Capillary tube (sealed at one end)
- Sample of **3-Methyl-3-penten-2-one**
- Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

- A small amount of **3-Methyl-3-penten-2-one** is placed in a small test tube.

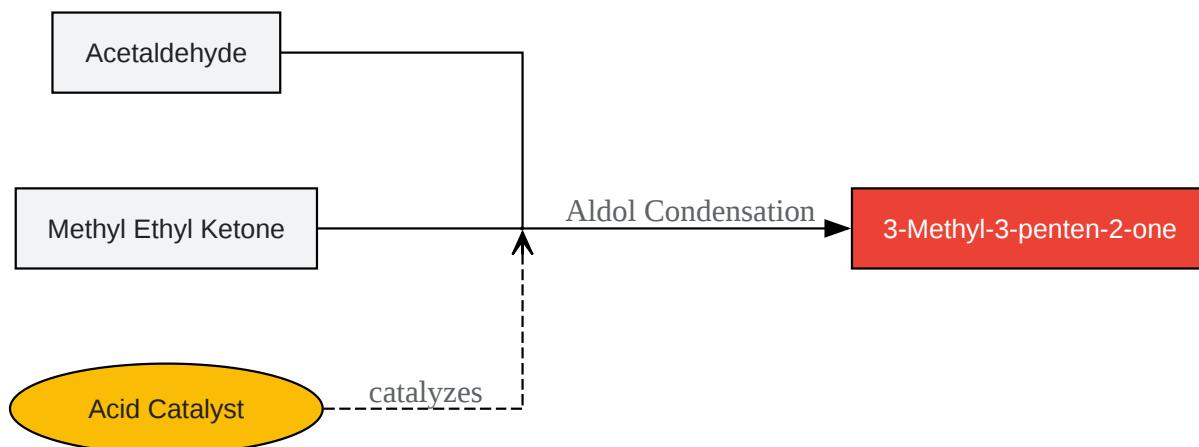
- A capillary tube, sealed at one end, is placed open-end down into the test tube.
- The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is immersed in a heating bath (Thiele tube or oil bath).
- The bath is heated slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heating is discontinued, and the bath is allowed to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, known volume.

Apparatus:

- Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube)
- Analytical balance
- Water bath with temperature control
- Sample of **3-Methyl-3-penten-2-one**
- Distilled water (for calibration)


Procedure:

- The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.
- The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

- The volume of the pycnometer is precisely determined by ensuring the water level is at the mark. Any excess water is removed.
- The pycnometer filled with water is weighed. The mass of the water is determined by subtraction. The density of water at the specific temperature is known, allowing for the precise calculation of the pycnometer's volume.
- The pycnometer is then emptied, dried thoroughly, and filled with **3-Methyl-3-penten-2-one**.
- The filled pycnometer is brought to the same constant temperature in the water bath.
- The pycnometer filled with the sample is weighed. The mass of the **3-Methyl-3-penten-2-one** is determined by subtraction.
- The density of the sample is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Synthesis Pathway

3-Methyl-3-penten-2-one is commercially synthesized via an aldol condensation reaction. This process involves the reaction of acetaldehyde with methyl ethyl ketone in the presence of an acid catalyst.

[Click to download full resolution via product page](#)

Caption: Synthesis of **3-Methyl-3-penten-2-one** via Aldol Condensation.

This guide provides essential physical data and procedural outlines for **3-Methyl-3-penten-2-one**, intended to support laboratory research and development activities. For further information, consulting comprehensive chemical databases and safety data sheets is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methyl-3-penten-2-one - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Physical properties of 3-Methyl-3-penten-2-one (boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7765926#physical-properties-of-3-methyl-3-penten-2-one-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com